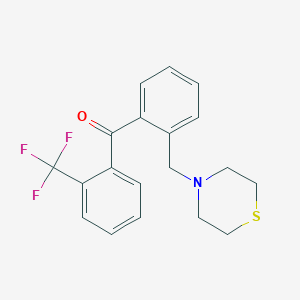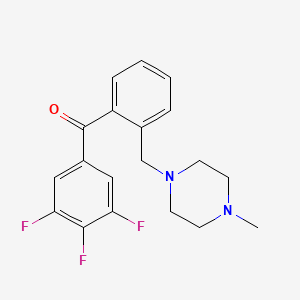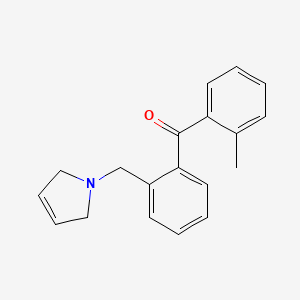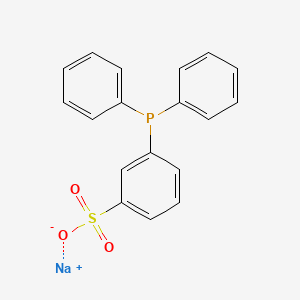
3-(diphénylphosphino)benzènesulfonate de sodium
Vue d'ensemble
Description
Sodium 3-(diphenylphosphino)benzenesulfonate (DPPB) is an organosulfur compound that has been used in a variety of scientific applications. It is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. DPPB is an effective ligand for transition metals and has a wide range of uses in chemical synthesis, catalysis, and biochemistry.
Applications De Recherche Scientifique
Réaction de couplage croisé de Buchwald-Hartwig
Ce composé est adapté à la réaction de couplage croisé de Buchwald-Hartwig . Cette réaction est un outil puissant pour la formation de liaisons carbone-azote et carbone-oxygène, qui sont cruciales dans la synthèse de nombreux composés organiques.
Réaction de Heck
Le 3-(diphénylphosphino)benzènesulfonate de sodium est également utilisé dans la réaction de Heck . Cette réaction est un processus de formation de liaison carbone-carbone catalysé au palladium, largement utilisé en chimie organique pour la synthèse de divers composés.
Couplage de Hiyama
Ce composé est utilisé dans la réaction de couplage de Hiyama . Cette réaction est utilisée pour créer des liaisons carbone-carbone en couplant des organosilanes avec des halogénures organiques, ce qui est utile dans la synthèse de molécules organiques complexes.
Couplage de Negishi
Le couplage de Negishi est une autre réaction où ce composé trouve son application . Cette réaction est utilisée pour former des liaisons carbone-carbone en couplant des composés organozinciques avec des halogénures organiques.
Couplage de Sonogashira
Le this compound est utilisé dans la réaction de couplage de Sonogashira . Cette réaction est utilisée pour former des liaisons carbone-carbone en couplant des alcynes terminaux avec des halogénures d'aryle ou de vinyle.
Couplage de Stille
Ce composé est utilisé dans la réaction de couplage de Stille . Cette réaction est utilisée pour former des liaisons carbone-carbone en couplant des composés organoétains avec des halogénures organiques.
Couplage de Suzuki-Miyaura
Le this compound est utilisé dans la réaction de couplage de Suzuki-Miyaura . Cette réaction est utilisée pour former des liaisons carbone-carbone en couplant des acides boroniques avec des halogénures organiques.
Synthèse de nanoparticules de palladium
Ce composé peut être utilisé comme agent de coiffage dans la synthèse de nanoparticules de palladium stabilisées (PdNPs) en utilisant K2PdCl4 comme source de palladium et HCOONa comme réducteur . Les PdNPs stabilisées sont applicables comme catalyseur efficace en phase aqueuse dans la réaction de couplage de Suzuki-Miyaura .
Safety and Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement associated with the compound is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 3-(diphenylphosphino)benzenesulfonate involves the reaction of 3-bromobenzenesulfonic acid with diphenylphosphine followed by treatment with sodium hydroxide.", "Starting Materials": [ "3-bromobenzenesulfonic acid", "diphenylphosphine", "sodium hydroxide", "chloroform", "diethyl ether" ], "Reaction": [ "Dissolve 3-bromobenzenesulfonic acid in chloroform and add diphenylphosphine.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the precipitated product.", "Wash the product with diethyl ether and dry under vacuum.", "Dissolve the product in water and add sodium hydroxide.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the precipitated product.", "Wash the product with water and dry under vacuum.", "The resulting product is Sodium 3-(diphenylphosphino)benzenesulfonate." ] } | |
| 63995-75-5 | |
Formule moléculaire |
C18H15NaO3PS |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
sodium;3-diphenylphosphanylbenzenesulfonate |
InChI |
InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-7-12-17(14-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-14H,(H,19,20,21); |
Clé InChI |
UXHVWXXFHMLQMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)O.[Na] |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


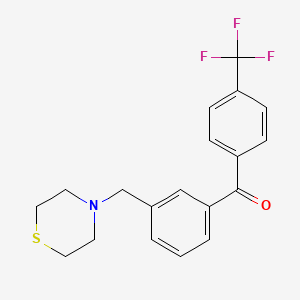
![Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1343396.png)
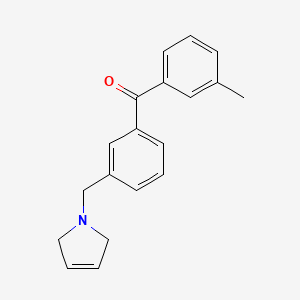
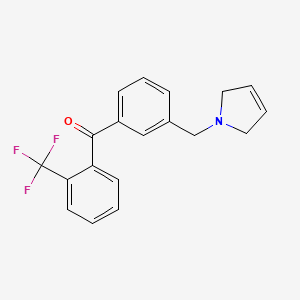
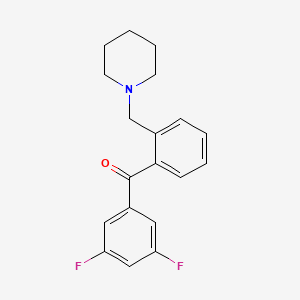

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone](/img/structure/B1343405.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)
